molecular formula C3H3F2N3O B13365028 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine

5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B13365028
M. Wt: 135.07 g/mol
InChI Key: GPZIEOGWFLVFNJ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in the field of chemistry due to its unique structural properties and potential applications. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct chemical characteristics, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine typically involves the introduction of the difluoromethyl group into the oxadiazole ring. One common method includes the reaction of a suitable precursor with difluorocarbene reagents under controlled conditions. For instance, the reaction of 5-amino-1,2,4-oxadiazole with difluoromethylating agents such as ClCF₂H in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the CF₂H group to the oxadiazole ring. The use of advanced difluorocarbene reagents that are non-ozone depleting has streamlined the production process, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine
  • 5-(Chloromethyl)-1,2,4-oxadiazol-3-amine
  • 5-(Bromomethyl)-1,2,4-oxadiazol-3-amine

Uniqueness

5-(Difluoromethyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the difluoromethyl group enhances the compound’s stability and reactivity, making it more suitable for various applications .

Properties

Molecular Formula

C3H3F2N3O

Molecular Weight

135.07 g/mol

IUPAC Name

5-(difluoromethyl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C3H3F2N3O/c4-1(5)2-7-3(6)8-9-2/h1H,(H2,6,8)

InChI Key

GPZIEOGWFLVFNJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NO1)N)C(F)F

Origin of Product

United States

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